1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Description
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS RN: 847396-24-1) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-bromophenyl group and a benzimidazole moiety modified with a prop-2-enyl chain. The benzimidazole unit is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, while the bromophenyl group may enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h2-10,14H,1,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOTZKQCCWYXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its structure features a brominated phenyl group and a benzimidazole moiety, which are known to interact with various biological targets.
- Molecular Formula : C20H18BrN3O
- Molecular Weight : 426.3 g/mol
- Canonical SMILES : CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
These properties suggest that the compound may exhibit significant lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole core allows for the mimicry of nucleotide structures, enabling the compound to bind to DNA and RNA. This interaction can disrupt cellular processes, leading to effects such as enzyme inhibition and modulation of signaling pathways.
Pharmacological Effects
Research has indicated that compounds similar to this one possess a range of pharmacological effects, including:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory cytokines.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other benzimidazole derivatives known for their pharmacological properties:
| Compound Name | Activity Type | Mechanism |
|---|---|---|
| Albendazole | Antiparasitic | Inhibits microtubule formation |
| Bendamustine | Anticancer | Alkylates DNA |
| Omeprazole | Proton Pump Inhibitor | Inhibits gastric acid secretion |
| Thiabendazole | Antifungal | Disrupts fungal cell division |
This table illustrates that while this compound shares structural similarities with these compounds, its unique modifications may confer distinct biological activities.
Study 1: Anticancer Activity
A recent study investigated the anticancer properties of related benzimidazole compounds, revealing that they could induce apoptosis in various cancer cell lines. The study highlighted the role of the benzimidazole core in targeting specific proteins involved in cell cycle regulation.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting that modifications in the molecular structure enhance binding affinity to bacterial enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Pyrrolidin-2-one Derivatives
The following table highlights structural differences between the target compound and structurally related analogs:
Functional Comparisons
- Antioxidant Activity : Derivatives with electron-donating groups (e.g., hydroxyl in ) exhibit significant antioxidant properties, outperforming ascorbic acid in DPPH assays. The target compound lacks such groups, suggesting its primary utility may lie outside antioxidant applications .
- Lipophilicity and Bioavailability : The bromophenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to chlorophenyl (logP ~2.8) or hydroxyphenyl (logP ~1.5) analogs. This property may enhance blood-brain barrier penetration, making it suitable for neuroactive drug development .
- However, the absence of hydrogen-bonding moieties (e.g., thioxo in ) may limit interactions with polar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
